molecular formula C14H13N5O2 B2826776 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034290-66-7

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2826776
CAS No.: 2034290-66-7
M. Wt: 283.291
InChI Key: DYARMXXIKCHKQI-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with a furan derivative.

  • Step 1: Synthesis of Pyrazole Intermediate

    • React 2-hydrazinopyrazine with an appropriate aldehyde or ketone to form the pyrazole ring.
    • Conditions: Reflux in ethanol with a catalytic amount of acetic acid.
  • Step 2: Coupling with Furan Derivative

    • The pyrazole intermediate is then reacted with 3-furoyl chloride in the presence of a base such as triethylamine.
    • Conditions: Room temperature, under nitrogen atmosphere.
  • Step 3: Final Coupling

    • The resulting compound is then coupled with an ethylamine derivative to form the final product.
    • Conditions: Reflux in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide
  • N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Uniqueness

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is unique due to the combination of its furan, pyrazole, and pyrazine rings, which confer specific chemical and biological properties. This structural uniqueness may result in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(11-2-8-21-10-11)17-5-7-19-6-1-12(18-19)13-9-15-3-4-16-13/h1-4,6,8-10H,5,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYARMXXIKCHKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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